An In-depth Technical Guide to the Physical Properties of Ethyltrimethylsilane
An In-depth Technical Guide to the Physical Properties of Ethyltrimethylsilane
Introduction
Ethyltrimethylsilane (CAS No. 3439-38-1), an organosilicon compound, is a cornerstone in a multitude of applications, from its role as a derivatizing agent in gas chromatography to its utility as a precursor in the synthesis of advanced materials.[1] Its unique combination of a silicon backbone with both methyl and ethyl substituents imparts a distinct set of physical and chemical characteristics that are critical for its effective application in research and development. This guide provides a comprehensive exploration of the core physical properties of Ethyltrimethylsilane, offering both established data and the experimental context necessary for its practical application by researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Core Identifiers
The foundational step in understanding the physical behavior of Ethyltrimethylsilane is to appreciate its molecular architecture. Comprising a central silicon atom bonded to three methyl groups and one ethyl group, its structure dictates its volatility, polarity, and reactivity.
Caption: Ball-and-stick model of the Ethyltrimethylsilane molecule.
| Identifier | Value | Source |
| CAS Number | 3439-38-1 | [1][2] |
| Molecular Formula | C5H14Si | [1][2] |
| IUPAC Name | ethyl(trimethyl)silane | [1] |
| Synonyms | Trimethylethylsilane, Silane, ethyltrimethyl- | [1][2] |
| Molecular Weight | 102.25 g/mol | [1][2] |
Key Physical Properties
The physical properties of Ethyltrimethylsilane are summarized below. It is important to note that minor discrepancies exist in the literature for values such as boiling point and density, which can be attributed to variations in experimental conditions and measurement techniques.
| Physical Property | Value | Source(s) |
| Appearance | Transparent, colorless liquid | [2] |
| Boiling Point | 58.7 - 64 °C at 760 mmHg | [2][3] |
| Melting Point | < 0 °C | [3] |
| Density | 0.684 - 0.696 g/cm³ at 20-25 °C | [2][3] |
| Refractive Index (n20/D) | 1.382 | [3] |
| Vapor Pressure | Data not consistently available | |
| Flash Point | < 20 °C | [3] |
Solubility Profile
Ethyltrimethylsilane, being a nonpolar organosilicon compound, exhibits solubility characteristics typical of alkylsilanes.
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Aprotic Organic Solvents: It is expected to be highly soluble in nonpolar and weakly polar aprotic solvents such as hexane, toluene, and diethyl ether. This is due to the favorable van der Waals interactions between the alkyl groups of the silane and the solvent molecules.
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Protic Solvents: Ethyltrimethylsilane is generally considered insoluble in water.[3] Furthermore, it can react with protic solvents like alcohols, especially in the presence of acid or base catalysts, leading to the cleavage of the Si-C bond. Therefore, when using protic solvents, the potential for chemical reaction should be considered.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of Ethyltrimethylsilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly accessible, high-resolution ¹H and ¹³C NMR spectra for Ethyltrimethylsilane are limited, its structure allows for predictable spectral features.
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¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the nine equivalent protons of the three methyl groups attached to the silicon atom. The integration of these signals should correspond to a 3:2:9 ratio.
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¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for the methyl carbons of the ethyl group, the methylene carbon of the ethyl group, and the methyl carbons directly bonded to the silicon atom.
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²⁹Si NMR: The silicon-29 NMR spectrum provides direct information about the silicon environment and would show a single resonance for the silicon atom in Ethyltrimethylsilane.[1]
Infrared (IR) Spectroscopy
The IR spectrum of Ethyltrimethylsilane is characterized by absorptions corresponding to the vibrations of its constituent bonds. Key expected vibrational bands include:
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C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.
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Si-C stretching: Characteristic bands in the 1250 cm⁻¹ and 840 cm⁻¹ regions.
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CH₂ and CH₃ bending: Absorptions in the 1460 cm⁻¹ and 1375 cm⁻¹ regions.
Mass Spectrometry (MS)
Mass spectrometry of Ethyltrimethylsilane provides valuable information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum typically shows the molecular ion peak (M⁺) at m/z 102. The spectrum is also characterized by fragment ions resulting from the loss of methyl and ethyl groups.
Experimental Protocols
The following section details standardized methodologies for the determination of the key physical properties of Ethyltrimethylsilane.
Determination of Boiling Point (Micro-reflux Method)
This method is suitable for small sample volumes and provides an accurate determination of the boiling point.
Caption: Workflow for boiling point determination using the micro-reflux method.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. By observing the temperature of the vapor in equilibrium with the boiling liquid (the reflux ring), an accurate boiling point can be determined.
Spectroscopic Analysis
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Sample Preparation: Prepare a solution of Ethyltrimethylsilane (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H, ¹³C, and, if available, ²⁹Si NMR spectra using standard pulse sequences.
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Data Processing: Process the acquired free induction decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction.
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Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in all spectra to the corresponding nuclei in the Ethyltrimethylsilane molecule.
-
Sample Preparation: As Ethyltrimethylsilane is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.
-
Sample Introduction: Introduce a small amount of Ethyltrimethylsilane into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile compounds.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
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Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Trustworthiness of Protocols: These protocols are based on standard laboratory practices for the characterization of volatile organic compounds. Adherence to these procedures, along with proper calibration and maintenance of instrumentation, will ensure the generation of reliable and reproducible data.
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